

# Physical and chemical properties of 1-(Bromomethyl)-3-(difluoromethyl)benzene

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## Compound of Interest

Compound Name: 1-(Bromomethyl)-3-(difluoromethyl)benzene

Cat. No.: B582528

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## Technical Guide: 1-(Bromomethyl)-3-(difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(Bromomethyl)-3-(difluoromethyl)benzene**, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide combines the sparse existing information with extrapolated data from closely related, well-characterized analogs. The guide covers structural information, physicochemical properties, reactivity, proposed synthetic routes, and analytical methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel fluorinated compounds.

### Introduction

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl

group (-CF<sub>2</sub>H) is a particularly interesting moiety as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl or thiol groups. When combined with a reactive bromomethyl handle, as in **1-(Bromomethyl)-3-(difluoromethyl)benzene**, the resulting compound becomes a versatile intermediate for the synthesis of more complex molecular architectures.

This document provides a detailed account of the known and predicted properties of **1-(Bromomethyl)-3-(difluoromethyl)benzene**, offering a foundational understanding for its use in research and development.

## Chemical Identity and Physical Properties

Data for **1-(Bromomethyl)-3-(difluoromethyl)benzene** is not extensively reported in the literature. The following tables summarize the available and predicted data for the target compound and its close structural analogs.

Table 1: Compound Identification

Identifier	1-(Bromomethyl)-3-(difluoromethyl)benzene
IUPAC Name	1-(Bromomethyl)-3-(difluoromethyl)benzene
Synonyms	3-(Bromomethyl)-alpha,alpha-difluorotoluene, 3-(Bromomethyl)benzal fluoride
CAS Number	1263178-51-3
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrF <sub>2</sub>
Molecular Weight	221.04 g/mol
Canonical SMILES	<chem>C1=CC(=CC(=C1)CBr)C(F)F</chem>

Table 2: Physical and Chemical Properties (Experimental and Predicted)

Property	1-(Bromomethyl)-3-(difluoromethyl)benzene	1-Bromo-3-(difluoromethyl)benzene	1-(Bromomethyl)-3-(trifluoromethyl)benzene
CAS Number	1263178-51-3	29848-59-7[1][2]	402-23-3[3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrF <sub>2</sub>	C <sub>7</sub> H <sub>5</sub> BrF <sub>2</sub> [1][2]	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub> [3][4]
Molecular Weight	221.04	207.02[1][2]	239.03[3][4]
Appearance	No data available	Clear, colorless liquid[2]	Clear liquid[4]
Boiling Point	No data available	197.7 ± 30.0 °C (Predicted)[2]	69 °C / 4 mmHg (lit.) [4]
Density	No data available	1.549 ± 0.06 g/cm <sup>3</sup> (Predicted)[2]	1.565 g/mL at 25 °C (lit.)[4]
Refractive Index	No data available	No data available	n <sub>20</sub> /D 1.492 (lit.)[4]
Flash Point	No data available	No data available	190 °F[4]

## Chemical Reactivity

The chemical reactivity of **1-(Bromomethyl)-3-(difluoromethyl)benzene** is dictated by its two primary functional groups: the bromomethyl group and the difluoromethyl-substituted benzene ring.

### Reactivity of the Bromomethyl Group

The bromomethyl group is a highly reactive functional handle susceptible to nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity due to the stabilization of the carbocation intermediate or the transition state by the adjacent benzene ring. Common transformations include:

- **Nucleophilic Substitution:** Reaction with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiols) to introduce diverse functional groups.
- **Williamson Ether Synthesis:** Formation of ethers upon reaction with alkoxides.

- Gabriel Synthesis: A method for the synthesis of primary amines from phthalimide.
- Grignard Reagent Formation: While less common for benzylic bromides due to side reactions, it can be achieved under specific conditions.

## Reactivity of the Difluoromethyl Group and the Aromatic Ring

The difluoromethyl group is a moderately electron-withdrawing group. Its presence on the benzene ring influences the regioselectivity of electrophilic aromatic substitution reactions.

- Electron-Withdrawing Nature: The  $-\text{CF}_2\text{H}$  group deactivates the benzene ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene.
- Directing Effects: As a deactivating group, it is expected to be a meta-director for electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions).
- Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can participate in hydrogen bonding, which can influence its physical properties and interactions with biological macromolecules.

## Experimental Protocols

While a specific, validated synthesis for **1-(Bromomethyl)-3-(difluoromethyl)benzene** is not readily available in the literature, a plausible synthetic route and general analytical procedures can be proposed based on established organic chemistry principles.

### Proposed Synthesis: Benzylic Bromination

A common method for the synthesis of benzylic bromides is the free-radical bromination of the corresponding toluene derivative.

Reaction: 3-(Difluoromethyl)toluene can be brominated at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, typically in a non-polar solvent like carbon tetrachloride.

General Protocol:

- To a solution of 3-(difluoromethyl)toluene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
- Reflux the reaction mixture with stirring under an inert atmosphere. The reaction can be monitored by TLC or GC-MS.
- Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield **1-(Bromomethyl)-3-(difluoromethyl)benzene**.

## Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Expected signals would include a singlet for the benzylic protons ( $-\text{CH}_2\text{Br}$ ) around 4.5 ppm, a triplet for the difluoromethyl proton ( $-\text{CHF}_2$ ) with a characteristic large coupling constant ( $J_{\text{HF}}$ ) around 6.5-7.0 ppm, and multiplets for the aromatic protons in the range of 7.2-7.6 ppm.
  - $^{13}\text{C}$  NMR: Would show characteristic signals for the benzylic carbon, the difluoromethyl carbon (as a triplet due to C-F coupling), and the aromatic carbons.
  - $^{19}\text{F}$  NMR: A doublet corresponding to the two equivalent fluorine atoms coupled to the adjacent proton.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C-F, and C-Br bonds would be observed.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-(Bromomethyl)-3-(difluoromethyl)benzene** is not widely available, compounds with similar structures, such as 1-(bromomethyl)-3-(trifluoromethyl)benzene, are classified as corrosive and can cause severe skin burns and eye damage.[3] It is prudent to handle this compound with extreme care.

General Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
- Avoid inhalation of vapors and contact with skin and eyes.[5]
- In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.

## Applications in Research and Development

**1-(Bromomethyl)-3-(difluoromethyl)benzene** is a valuable building block for the synthesis of novel compounds in drug discovery and materials science.

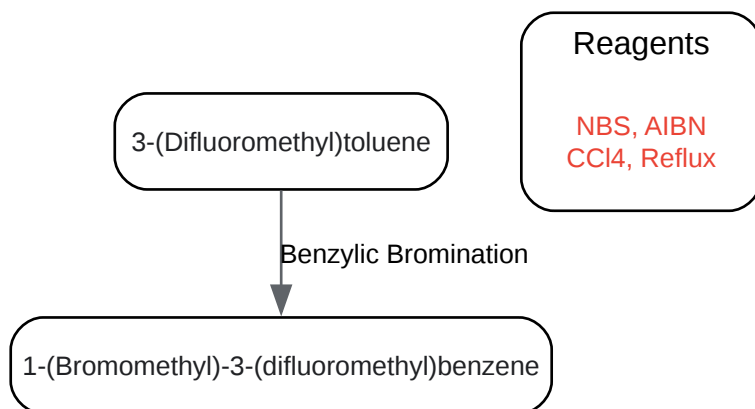
- Medicinal Chemistry: The difluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates. The bromomethyl group allows for the facile introduction of this moiety into larger, more complex molecules.
- Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can improve the efficacy and environmental persistence of pesticides and herbicides.
- Materials Science: Fluorinated organic compounds are used in the development of liquid crystals, polymers, and other advanced materials with unique electronic and physical

properties.

## Visualizations

### Proposed Synthetic Pathway

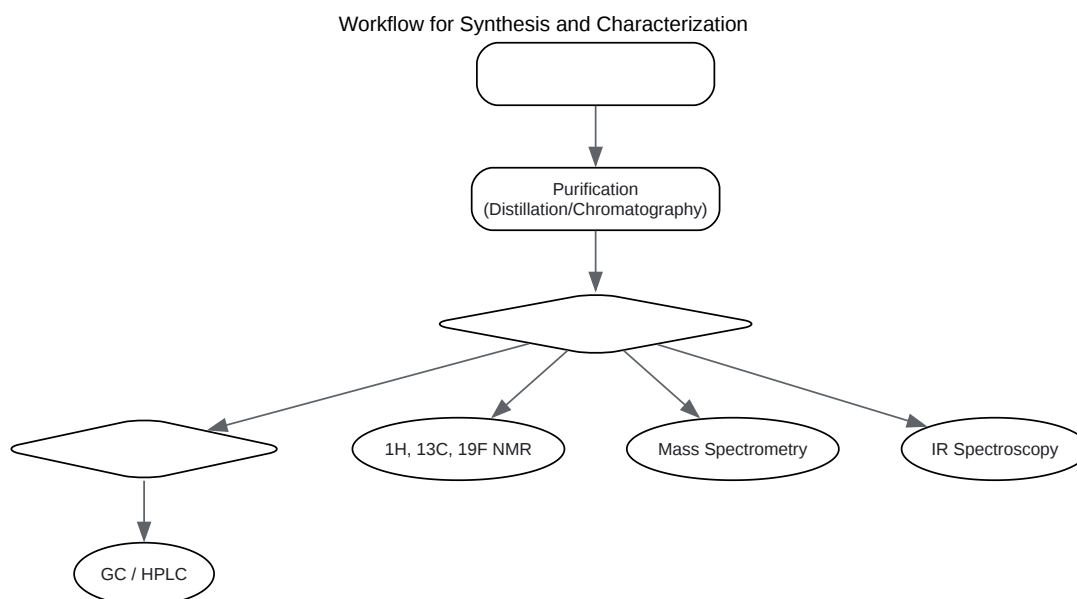
Proposed Synthesis of 1-(Bromomethyl)-3-(difluoromethyl)benzene



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Caption: Proposed synthesis via benzylic bromination.

## Logical Workflow for Characterization



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Caption: Analytical workflow for the compound.

## Conclusion

**1-(Bromomethyl)-3-(difluoromethyl)benzene** represents a promising, albeit under-characterized, chemical entity. Its unique combination of a reactive bromomethyl group and a metabolically robust difluoromethyl substituent makes it an attractive building block for the synthesis of high-value molecules. This guide has consolidated the available information and provided a predictive framework for its properties and reactivity. Further experimental investigation is warranted to fully elucidate the potential of this compound in various fields of chemical research and development.



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